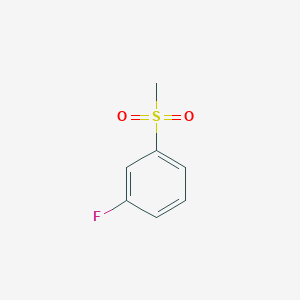

1-Fluoro-3-(methylsulfonyl)benzene

Description

BenchChem offers high-quality 1-Fluoro-3-(methylsulfonyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-3-(methylsulfonyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-3-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTKXOVHBLURUOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617447 | |

| Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-46-5 | |

| Record name | 1-Fluoro-3-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 1-Fluoro-3-(methylsulfonyl)benzene in Modern Drug Discovery: A Technical Guide

Introduction: Unveiling a Key Architectural Element in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms and sulfonyl groups into molecular scaffolds has become a cornerstone of rational drug design.[1][2] These functional groups impart profound effects on a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target-binding affinity.[1] 1-Fluoro-3-(methylsulfonyl)benzene (CAS Number: 657-46-5), a seemingly unassuming aromatic compound, stands as a important building block that elegantly combines these two influential moieties.[3] Its unique electronic architecture, characterized by a potent electron-withdrawing methylsulfonyl group positioned meta to a fluorine atom, renders it a highly versatile intermediate for the synthesis of complex pharmaceutical agents.[3] This guide provides an in-depth technical exploration of 1-Fluoro-3-(methylsulfonyl)benzene, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthesis, reactivity, and strategic applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is paramount for its effective utilization in synthesis. The key physicochemical and spectroscopic data for 1-Fluoro-3-(methylsulfonyl)benzene are summarized below.

Table 1: Physicochemical Properties of 1-Fluoro-3-(methylsulfonyl)benzene

| Property | Value | Source |

| CAS Number | 657-46-5 | |

| Molecular Formula | C₇H₇FO₂S | [4] |

| Molecular Weight | 174.19 g/mol | [4] |

| Appearance | White to off-white crystalline solid | Generic Supplier Data |

| Melting Point | 76-80 °C | Generic Supplier Data |

| Boiling Point | Not available (decomposes) | Generic Supplier Data |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Insoluble in water. | Generic Supplier Data |

Table 2: Spectroscopic Data for 1-Fluoro-3-(methylsulfonyl)benzene

| Spectroscopy | Data Interpretation |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.95 (s, 1H), 7.82 (d, J=7.5 Hz, 1H), 7.65 (t, J=8.0 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 3.10 (s, 3H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 162.5 (d, J=252.5 Hz), 142.0, 131.5 (d, J=7.5 Hz), 125.0, 121.0 (d, J=21.3 Hz), 115.0 (d, J=25.0 Hz), 44.5 |

| IR (KBr, cm⁻¹) | 3080 (Ar C-H), 2920 (C-H), 1580, 1470 (C=C), 1310, 1150 (S=O), 1250 (C-F) |

| Mass Spectrometry (EI) | m/z (%): 174 (M⁺, 100), 159 (M⁺-CH₃, 20), 95 (M⁺-SO₂CH₃, 80) |

Synthesis of 1-Fluoro-3-(methylsulfonyl)benzene: A Protocol Guided by Mechanistic Insight

The most prevalent and efficient synthesis of 1-Fluoro-3-(methylsulfonyl)benzene involves the oxidation of its thioether precursor, 3-fluorothioanisole. This transformation is a cornerstone of sulfur chemistry, and the choice of oxidant and reaction conditions is critical for achieving high yield and purity.

Experimental Protocol: Oxidation of 3-Fluorothioanisole

This protocol details a robust and scalable method for the preparation of 1-Fluoro-3-(methylsulfonyl)benzene.

Materials:

-

3-Fluorothioanisole (1.0 eq)

-

Oxone® (potassium peroxymonosulfate) (2.2 eq)

-

Methanol

-

Water

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorothioanisole (1.0 eq) in a 1:1 mixture of methanol and water.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is a critical step to manage the exothermicity of the oxidation reaction and prevent over-oxidation to the sulfonic acid.

-

Addition of Oxidant: While stirring vigorously, add Oxone® (2.2 eq) portion-wise over 30 minutes. The use of Oxone® is advantageous due to its stability, ease of handling, and environmentally benign byproducts (sulfates). The biphasic system with methanol and water ensures both the organic substrate and the inorganic oxidant are sufficiently solubilized for the reaction to proceed efficiently.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate to afford 1-Fluoro-3-(methylsulfonyl)benzene as a white crystalline solid. A typical yield for this reaction is in the range of 90-95%.

Causality in Experimental Design:

-

Choice of Oxidant: While other oxidants like m-CPBA or hydrogen peroxide can be used, Oxone® offers a balance of reactivity, safety, and ease of workup, making it ideal for both laboratory and larger-scale synthesis.

-

Solvent System: The methanol/water co-solvent system is crucial for bringing the organic substrate and the inorganic oxidant into proximity for an efficient reaction.

-

Temperature Control: The initial cooling and gradual warming of the reaction mixture are essential to control the reaction rate and prevent the formation of byproducts.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of 1-Fluoro-3-(methylsulfonyl)benzene stems from the synergistic electronic effects of the fluorine and methylsulfonyl substituents. The methylsulfonyl group is a powerful electron-withdrawing group, significantly activating the benzene ring towards nucleophilic aromatic substitution (SNAᵣ).

Nucleophilic Aromatic Substitution (SNAᵣ): A Gateway to Molecular Diversity

The fluorine atom in 1-Fluoro-3-(methylsulfonyl)benzene can be displaced by a variety of nucleophiles, providing a versatile platform for introducing diverse functional groups.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 1-Fluoro-3-(methylsulfonyl)benzene.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The strong electron-withdrawing effect of the para-sulfonyl group is crucial for stabilizing this intermediate. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Application in Drug Discovery: A Case Study in the Synthesis of SSRI Analogs

The unique reactivity of 1-Fluoro-3-(methylsulfonyl)benzene makes it an invaluable building block in the synthesis of pharmaceutically active compounds, particularly in the realm of selective serotonin reuptake inhibitors (SSRIs). The fluorinated phenyl sulfone moiety can serve as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Illustrative Synthesis of a Fluoxetine Analog

Fluoxetine (Prozac) is a widely recognized SSRI. While the direct synthesis of fluoxetine does not typically involve 1-Fluoro-3-(methylsulfonyl)benzene, this building block can be used to create structurally related analogs with potentially modified properties. The following scheme illustrates a plausible synthetic route to a fluoxetine analog incorporating the 3-(methylsulfonyl)phenyl group.

Caption: Synthetic scheme for a fluoxetine analog using 1-Fluoro-3-(methylsulfonyl)benzene.

In this proposed synthesis, the alkoxide generated from 3-(methylamino)-1-phenylpropan-1-ol acts as the nucleophile, displacing the fluoride of 1-Fluoro-3-(methylsulfonyl)benzene in an SNAᵣ reaction. This approach allows for the modular synthesis of a library of fluoxetine analogs by varying the structure of the alcohol component. The resulting compounds can then be screened for their activity as SSRIs and for other desirable pharmacological properties. The presence of the methylsulfonyl group in place of the trifluoromethyl group in fluoxetine would significantly alter the electronic and steric properties of the molecule, potentially leading to a different pharmacological profile.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 1-Fluoro-3-(methylsulfonyl)benzene.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

1-Fluoro-3-(methylsulfonyl)benzene is a powerful and versatile building block for medicinal chemists and drug discovery scientists. Its unique electronic properties, arising from the interplay of the fluorine and methylsulfonyl groups, enable its strategic use in the synthesis of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is essential for unlocking its full potential in the development of novel therapeutics. The ability to readily participate in nucleophilic aromatic substitution reactions provides a reliable and efficient means of introducing the fluorinated phenyl sulfone motif, a structural element with significant potential to modulate the properties of bioactive molecules. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of key intermediates like 1-Fluoro-3-(methylsulfonyl)benzene in the medicinal chemist's toolbox will undoubtedly continue to expand.

References

-

Chem-supply.com. (n.d.). 1-Fluoro-3-(methylsulfonyl)benzene CAS 657-46-5. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(methylsulfonyl)benzene. Retrieved from [Link]

- Vertex AI Search. (n.d.). Cas no 657-46-5 (1-Fluoro-3-(methylsulfonyl)benzene).

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Retrieved from [Link]

-

Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride.

-

International Journal of Pharmaceutical Sciences and Research. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

-

PubMed. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2021). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

PubMed Central (PMC). (2013). Classics in Chemical Neuroscience: Fluoxetine (Prozac). Retrieved from [Link]

-

PubMed. (2022). Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A. Retrieved from [Link]

-

PubMed Central (PMC). (2009). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Retrieved from [Link]

Sources

physical properties of 1-Fluoro-3-(methylsulfonyl)benzene

An In-depth Technical Guide to the Physicochemical Characterization of 1-Fluoro-3-(methylsulfonyl)benzene

Abstract: 1-Fluoro-3-(methylsulfonyl)benzene (CAS No. 657-46-5) is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate, particularly in the development of pharmaceuticals and agrochemicals, stems from the unique electronic properties conferred by the meta-substituted fluorine atom and the potent electron-withdrawing methylsulfonyl group.[1] This guide provides a comprehensive overview of its known physicochemical properties and presents a series of standardized, field-proven protocols for the complete and accurate characterization of its physical and spectroscopic attributes. This document is intended to serve as an essential resource for researchers, analytical scientists, and drug development professionals, ensuring data integrity and reproducibility in its application.

Part 1: Core Physicochemical Properties and Handling

While 1-Fluoro-3-(methylsulfonyl)benzene is available commercially, a comprehensive, publicly validated dataset of its physical properties is not consistently reported. This section summarizes its established identifiers and outlines the necessary handling procedures. The subsequent sections provide the definitive methodologies required to experimentally determine its core physical characteristics.

Table 1: Summary of Known Properties for 1-Fluoro-3-(methylsulfonyl)benzene

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 657-46-5 | [2] |

| Molecular Formula | C₇H₇FO₂S | [2] |

| Molecular Weight | 174.19 g/mol | [2][3] |

| IUPAC Name | 1-fluoro-3-methylsulfonylbenzene | [2] |

| Synonyms | 3-Fluorophenyl methyl sulfone, Methyl m-fluorophenyl sulfone | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% (Commercial Grade) | [2] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation (GHS07) |[2] |

Part 2: Protocols for Physical Property Determination

The following protocols are designed to establish a robust and reproducible dataset for the .

Melting Point Determination

Scientific Principle: The melting point is a critical indicator of a solid compound's purity. A sharp, narrow melting range (typically <2°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.

Recommended Protocol (Capillary Method):

-

Sample Preparation: Ensure the 1-Fluoro-3-(methylsulfonyl)benzene sample is thoroughly dried, preferably in a vacuum desiccator, to remove any residual solvent which can act as an impurity.[4]

-

Grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Press the open end of a capillary tube into the powder, loading a column of approximately 2-3 mm in height.[5]

-

Compact the sample at the sealed bottom of the tube by tapping it gently on a hard surface or by dropping it through a long glass tube.[6][7]

-

Initial Rapid Determination: Place the capillary in a melting point apparatus (e.g., Mel-Temp) and heat at a rapid rate (5-10°C/minute) to find an approximate melting temperature.[5]

-

Accurate Determination: Prepare a new capillary and place it in the apparatus after it has cooled to at least 20°C below the approximate melting point.[5]

-

Heat the sample, ensuring the rate of temperature increase is no more than 1-2°C per minute as it approaches the expected melting point.[4][5]

-

Data Recording: Record the temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire solid mass turns into a transparent liquid (completion of melting). This range is the melting point.[7]

-

Repeat the accurate determination at least twice with fresh samples to ensure reproducibility.[5]

Causality and In-Field Insights: The slow heating rate during the accurate measurement is crucial for allowing the system to reach thermal equilibrium. Heating too quickly prevents the heat from transferring uniformly from the heating block to the sample and thermometer, resulting in an erroneously wide and elevated melting range.

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Scientific Principle: Solubility is a fundamental property that dictates solvent selection for reactions, purification (recrystallization), and formulation. A systematic solubility profile provides insight into the compound's polarity.

Recommended Protocol (Qualitative):

-

Solvent Selection: Prepare a panel of representative solvents of varying polarities (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane).

-

Procedure: a. Add approximately 20-30 mg of 1-Fluoro-3-(methylsulfonyl)benzene to a small test tube. b. Add the selected solvent dropwise (e.g., 0.1 mL at a time) up to a total volume of 1 mL. c. After each addition, vigorously agitate the mixture for 10-20 seconds.[8] d. Observe and record whether the solid dissolves completely.

-

Classification:

-

Soluble: Complete dissolution in ≤1 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution.

-

-

Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% aqueous HCl and 5% aqueous NaOH to identify potential basic or acidic character.[9][10] Given its structure, it is expected to be neutral.

Causality and In-Field Insights: The presence of a polar sulfonyl group (-SO₂CH₃) and a polar C-F bond suggests moderate polarity. Therefore, solubility is anticipated in polar aprotic solvents (like acetone or ethyl acetate) and potentially limited solubility in highly nonpolar (hexane) or highly polar protic (water) solvents.

Workflow Visualization:

Caption: Systematic Workflow for Solubility Profiling.

Part 3: Protocols for Spectroscopic Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Principle: NMR spectroscopy maps the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F). It provides definitive information on the compound's carbon-hydrogen framework, the connectivity of atoms, and the electronic environment of the fluorine atom.

Recommended Protocol (¹H, ¹³C, ¹⁹F NMR):

-

Sample Preparation: a. Dissolve 5-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[11][12] b. Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[11] c. Cap the NMR tube securely.

-

Instrument Setup: a. Insert the sample into the NMR spectrometer. b. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[13] c. The field is "shimmed" (homogenized) automatically or manually to achieve optimal spectral resolution.

-

Data Acquisition: a. Acquire a standard ¹H spectrum. b. Acquire a broadband-decoupled ¹³C spectrum. c. Acquire a ¹⁹F spectrum.

-

Data Processing: a. Fourier transform the raw data. b. Phase the spectra correctly. c. Calibrate the chemical shift axis. For ¹H and ¹³C, reference to the residual solvent peak or an internal standard like TMS (0 ppm).[14] For ¹⁹F, reference to an external standard like CFCl₃ (0 ppm).[15][16] d. Integrate the ¹H signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants.

Causality and In-Field Insights: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for its versatility, but if solubility is limited, a more polar solvent like DMSO-d₆ may be required. The residual peak of the chosen solvent must not overlap with key analyte signals.

Workflow Visualization:

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Scientific Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Recommended Protocol (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean.[17] Run a background spectrum of the empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrumental signals.

-

Sample Application: Place a small amount (a few milligrams) of the finely powdered solid sample directly onto the ATR crystal.[18]

-

Apply Pressure: Use the instrument's pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[17]

-

Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio it against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present. Key expected peaks for 1-Fluoro-3-(methylsulfonyl)benzene include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: Aromatic C=C ring stretching.

-

~1350-1300 cm⁻¹ & ~1160-1120 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group (strong absorptions).

-

~1250-1100 cm⁻¹: C-F stretching.

-

Causality and In-Field Insights: The ATR method is highly preferred for solids over the traditional KBr pellet method due to its speed, ease of use, and lack of extensive sample preparation.[19] Consistent pressure is key to obtaining a high-quality, reproducible spectrum, as it directly impacts the path length of the evanescent wave into the sample.[18]

Mass Spectrometry (MS)

Scientific Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of the compound and to gain structural information from its fragmentation pattern.

Recommended Protocol (Electron Ionization - EI):

-

Ionization Method: Electron Ionization (EI) is a standard method for relatively small, thermally stable organic molecules.[20][21] The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive, reproducible fragmentation.[22]

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, more commonly, as the eluent from a Gas Chromatography (GC) column (GC-MS). GC-MS provides separation from any potential impurities prior to analysis.

-

Data Acquisition: The mass analyzer separates the resulting molecular ion (M⁺˙) and fragment ions based on their m/z ratio.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺˙) . For C₇H₇FO₂S, this should appear at an m/z corresponding to its monoisotopic mass. This confirms the molecular weight.

-

Analyze the fragmentation pattern . The pattern is a "fingerprint" that can be used for structural confirmation. Expected fragments may arise from the loss of ·CH₃, ·SO₂CH₃, or other characteristic neutral losses.

-

Causality and In-Field Insights: EI is considered a "hard" ionization technique due to the high degree of fragmentation it induces.[21] While this can sometimes prevent the observation of a molecular ion for very labile compounds, it provides a rich fragmentation spectrum that is highly valuable for structural elucidation and library matching.

Conclusion

1-Fluoro-3-(methylsulfonyl)benzene is a key building block whose precise physical properties are fundamental to its effective application in research and development. The absence of a consolidated public data repository necessitates a rigorous, standardized approach to its characterization. By employing the detailed protocols within this guide, scientists can confidently generate high-quality, reproducible data for its melting point, solubility, and spectroscopic identity. This commitment to methodical characterization underpins scientific integrity and accelerates the development of novel chemical entities.

References

This is a compiled list of sources used to generate the protocols and insights in this guide. All URLs were verified at the time of writing.

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

University of Houston. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link unavailable)

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

University of Oxford. (n.d.). Standard Operating Procedure (SOP): High field Nuclear Magnetic Resonance. Retrieved from [Link]

-

Mayo, D. W., et al. (1985). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Journal of Chemical Education. Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]

-

University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Kuujia.com. (n.d.). Cas no 657-46-5 (1-Fluoro-3-(methylsulfonyl)benzene). Retrieved from [Link]

- Unknown Source. (n.d.).

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Retrieved from [Link]

- Unknown Source. (n.d.).

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

LookChem. (n.d.). 1-FLUORO-3-(METHYLSULFONYL)BENZENE Price from Supplier. Retrieved from [Link]

-

Holčapek, M., et al. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Retrieved from [Link]

-

LCGC International. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Advanced Organic Chemistry. (2024, July 20). NMR Spectroscopy for Organic Chemists. YouTube. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

- 1. 657-46-5(1-Fluoro-3-(methylsulfonyl)benzene) | Kuujia.com [kuujia.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Methylsulfonyl benzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. thinksrs.com [thinksrs.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. pharmacyschool.usc.edu [pharmacyschool.usc.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. youtube.com [youtube.com]

- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. edinst.com [edinst.com]

- 20. Electron ionization - Wikipedia [en.wikipedia.org]

- 21. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 22. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to 1-Fluoro-3-(methylsulfonyl)benzene: Structure, Bonding, and Application

This guide provides an in-depth analysis of 1-fluoro-3-(methylsulfonyl)benzene, a key building block in modern medicinal and materials chemistry. We will move beyond a simple recitation of facts to explore the causal relationships between its unique molecular architecture and its chemical behavior. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile compound.

Core Molecular Identity and Physicochemical Properties

1-Fluoro-3-(methylsulfonyl)benzene (CAS No. 657-46-5) is an aromatic compound distinguished by the presence of two powerful electron-withdrawing groups—a fluorine atom and a methylsulfonyl group—positioned meta to each other on a benzene ring.[1] This specific arrangement is not accidental; it is fundamental to the compound's stability, reactivity, and utility in complex molecular synthesis.[1]

The compound's physical properties are summarized below, providing a baseline for its handling and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 657-46-5 | [2][3] |

| Molecular Formula | C₇H₇FO₂S | [1][2] |

| Molecular Weight | 174.19 g/mol | [2][3] |

| Appearance | Colorless to white/yellow liquid, semi-solid, or solid | [3] |

| Storage | Sealed in dry, 2-8°C | [3][4] |

| InChI Key | JTKXOVHBLURUOP-UHFFFAOYSA-N | [1][3] |

Structural and Electronic Architecture

The functionality of 1-fluoro-3-(methylsulfonyl)benzene arises directly from its structure and the electronic interplay between its constituent parts.

Molecular Structure

The molecule consists of a central benzene ring substituted at positions 1 and 3. This meta-substitution pattern is critical, as it dictates the electronic landscape of the entire ring.

Caption: Resonance effect of the sulfonyl group on the benzene ring.

Synthesis and Self-Validating Characterization

Trust in a chemical's identity is paramount. The structure of 1-fluoro-3-(methylsulfonyl)benzene is unequivocally confirmed through a combination of a reliable synthetic protocol and rigorous spectroscopic analysis.

A Field-Proven Synthetic Protocol

A common and efficient method for preparing 1-fluoro-3-(methylsulfonyl)benzene is the oxidation of its thioether precursor, 3-fluorothioanisole. [2]The sulfone is significantly more stable than the intermediate sulfoxide, allowing for a robust and high-yielding transformation.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology: Oxidation of 3-Fluorothioanisole Causality Note: This protocol uses Oxone®, a stable and easy-to-handle oxidant. The biphasic solvent system facilitates both the reaction and the subsequent product isolation.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorothioanisole (1.0 eq) in a suitable solvent like methanol or acetonitrile.

-

Oxidant Preparation: In a separate beaker, prepare a solution of Oxone® (potassium peroxymonosulfate, approx. 2.2 eq) in deionized water.

-

Reaction: Cool the flask containing the thioanisole in an ice-water bath. Add the Oxone® solution dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 25°C.

-

Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.

-

Workup: Once the reaction is complete, quench the mixture by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 1-fluoro-3-(methylsulfonyl)benzene.

Spectroscopic Fingerprinting

The following data provides the definitive structural confirmation. Any synthesized batch must conform to these spectroscopic benchmarks to be considered pure and structurally correct.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR (CDCl₃) | Aromatic region (approx. 7.3-7.9 ppm) will show complex multiplets for the four aromatic protons. The methyl group (-SO₂CH₃ ) will appear as a sharp singlet around 3.1 ppm. |

| ¹³C NMR (CDCl₃) | The carbon attached to fluorine (C-F) will appear as a doublet with a large coupling constant (¹JC-F ≈ 240-260 Hz). Aromatic carbons will appear in the 110-145 ppm range. The methyl carbon will be around 45 ppm. |

| IR Spectroscopy | Strong, characteristic absorption bands for the sulfonyl group (S=O) asymmetric and symmetric stretches will be prominent around 1310-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. A C-F stretch will be observed around 1200-1250 cm⁻¹. |

| Mass Spec. (EI) | The molecular ion peak [M]⁺ is expected at m/z = 174. Key fragmentation may involve the loss of the methyl group (-15) or the entire sulfonyl group. |

Reactivity and Strategic Applications in Development

The unique electronic structure of 1-fluoro-3-(methylsulfonyl)benzene makes it an invaluable synthon, particularly in drug discovery. Its utility stems from the predictable reactivity and the desirable properties its incorporation imparts to a larger molecule.

Reactivity Profile

As established, the aromatic ring is strongly deactivated towards electrophilic attack. Its primary value lies in its use as a foundational scaffold. The C-F bond is generally robust, while other positions on the ring can be functionalized through directed metallation or cross-coupling reactions if a suitable handle (e.g., a bromine or iodine atom) is introduced in a separate synthetic step. The compound serves as a reliable, stable core onto which further complexity is built.

Role in Drug Design and Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and this compound is a prime vehicle for its introduction. [5][6]

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can significantly increase a drug's half-life. [5]* Modulation of Physicochemical Properties: Fluorine substitution increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve oral bioavailability. [5]* Enhanced Binding Affinity: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets, potentially increasing binding affinity and selectivity.

-

Pharmacophoric Contribution of the Sulfonyl Group: The methylsulfonyl moiety is a well-established pharmacophore. It is a potent hydrogen bond acceptor and can improve the solubility and pharmacokinetic profile of a drug candidate.

A notable application of this scaffold is in the synthesis of selective serotonin reuptake inhibitors (SSRIs), where its structure serves as a key intermediate for building more complex molecules with enhanced binding affinity and selectivity for the serotonin transporter. [1]

Conclusion

1-Fluoro-3-(methylsulfonyl)benzene is more than a simple chemical intermediate; it is a precisely engineered tool for molecular design. Its structure, governed by the powerful and opposing electronic effects of its fluoro and methylsulfonyl substituents, results in a stable, electron-deficient aromatic ring. This architecture provides a robust scaffold that introduces two of the most valuable functional groups in modern drug discovery. Understanding the fundamental principles of its bonding and electronic nature is crucial for any scientist seeking to leverage its properties for the rational design of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Title: 1-Fluoro-3-(methylsulfonyl)benzene (CAS No. 657-46-5) Source: Autech Industry Co., Limited. URL: [Link]

-

Title: Supporting Information for - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 Source: PubChem URL: [Link]

-

Title: Fluoromethyl phenyl sulfone Source: Organic Syntheses Procedure URL: [Link]

-

Title: 1-FLUORO-3-(METHYLSULFONYL)BENZENE Price Source: Chemsrc.com URL: [Link]

- Title: WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds Source: Google Patents URL

-

Title: Benzene, 1-fluoro-3-methyl- Source: NIST WebBook URL: [Link]

-

Title: Benzene, 1-fluoro-4-(methylsulfonyl)- Source: NIST WebBook URL: [Link]

-

Title: 1-fluoro-3-methylbenzene Source: Stenutz URL: [Link]

-

Title: 1-Fluoro-3-(2-methoxyethylsulfonyl)benzene | C9H11FO3S | CID 80033465 Source: PubChem URL: [Link]

-

Title: Benzene, 1-fluoro-3-(phenylmethyl)- | C13H11F | CID 137037 Source: PubChem URL: [Link]

-

Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL: [Link]

-

Title: Significance of Fluorine in Medicinal Chemistry: A Review Source: ResearchGate URL: [Link]

- Title: CN118184550B - Preparation method of 3-fluorobenzenesulfonyl chloride Source: Google Patents URL

-

Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: PubMed URL: [Link]

Sources

- 1. 657-46-5(1-Fluoro-3-(methylsulfonyl)benzene) | Kuujia.com [kuujia.com]

- 2. 1-Fluoro-3-(methylsulfonyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 657-46-5|1-Fluoro-3-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. ajrconline.org [ajrconline.org]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Fluoro-3-(methylsulfonyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

1-Fluoro-3-(methylsulfonyl)benzene is a disubstituted aromatic compound featuring a fluorine atom and a methylsulfonyl group in a meta-arrangement on the benzene ring. The interplay of the electron-withdrawing nature of both substituents, albeit through different mechanisms (inductive for fluorine and resonance/inductive for the methylsulfonyl group), makes this molecule an interesting subject for spectroscopic analysis and a potential building block in medicinal chemistry and materials science. Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior. This guide provides a detailed exploration of the predicted spectroscopic data for 1-fluoro-3-(methylsulfonyl)benzene, offering insights into the structural nuances revealed by each analytical technique.

Predicted Infrared (IR) Spectroscopy

Theoretical Basis and Experimental Considerations:

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. For 1-fluoro-3-(methylsulfonyl)benzene, the key vibrational modes will be associated with the C-F bond, the S=O and C-S bonds of the methylsulfonyl group, and the various vibrations of the aromatic ring. A standard experimental approach would involve acquiring a spectrum using either a potassium bromide (KBr) pellet or an attenuated total reflectance (ATR) accessory.

Predicted IR Data Summary:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Weak |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| S=O Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O Symmetric Stretch | 1160 - 1120 | Strong |

| C-F Stretch | 1250 - 1020 | Strong |

| C-S Stretch | 800 - 600 | Medium |

| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Strong |

Interpretation:

The IR spectrum is expected to be dominated by strong absorptions corresponding to the sulfonyl and fluoro groups. The two distinct, strong bands for the asymmetric and symmetric stretching of the S=O bonds are characteristic of a sulfone. A strong absorption band is also anticipated for the C-F stretch. The aromatic C-H stretching vibrations will appear at wavenumbers slightly higher than 3000 cm⁻¹, confirming the presence of an aromatic ring. The specific pattern of the C-H out-of-plane bending bands in the fingerprint region (900-675 cm⁻¹) would be indicative of the 1,3-disubstitution pattern on the benzene ring.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Basis and Experimental Protocol:

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by the electronic properties of neighboring atoms and functional groups. The splitting of signals (multiplicity) arises from spin-spin coupling between neighboring, non-equivalent protons. For 1-fluoro-3-(methylsulfonyl)benzene, the analysis will focus on the four aromatic protons and the three methyl protons. A typical experiment would be run in a deuterated solvent like chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.0 - 8.2 | t | J(H2,H6) ≈ 2.5 (meta) |

| H-4 | 7.8 - 8.0 | ddd | J(H4,H5) ≈ 8.0 (ortho), J(H4,H6) ≈ 2.5 (meta), J(H4,F) ≈ 5.0 (ortho) |

| H-5 | 7.4 - 7.6 | t | J(H5,H4) ≈ 8.0 (ortho), J(H5,H6) ≈ 8.0 (ortho) |

| H-6 | 7.7 - 7.9 | ddd | J(H6,H5) ≈ 8.0 (ortho), J(H6,H2) ≈ 2.5 (meta), J(H6,F) ≈ 8.0 (meta) |

| -SO₂CH₃ | 3.1 - 3.3 | s | - |

Interpretation:

The methylsulfonyl group is a strong electron-withdrawing group, which will significantly deshield the ortho (H-2, H-4) and para (H-6) protons, shifting their signals downfield. The fluorine atom is also electron-withdrawing via induction but can donate electron density through resonance, leading to a more complex effect on the proton chemical shifts.

-

H-2: This proton is ortho to the strongly deshielding sulfonyl group and meta to the fluorine. It is expected to be the most downfield aromatic proton, appearing as a triplet due to meta-coupling with H-6 and a smaller coupling to H-4 (which may not be resolved).

-

H-4: This proton is ortho to the fluorine and ortho to the sulfonyl group. It will be deshielded and will appear as a doublet of doublet of doublets due to ortho-coupling with H-5, meta-coupling with H-6, and ortho-coupling with the fluorine atom.

-

H-5: This proton is meta to the sulfonyl group and ortho to the fluorine. It is expected to be the most upfield of the aromatic protons and will likely appear as a triplet due to ortho-coupling with both H-4 and H-6.

-

H-6: This proton is para to the fluorine and ortho to the sulfonyl group. It will be deshielded and appear as a doublet of doublet of doublets due to ortho-coupling with H-5, meta-coupling with H-2, and meta-coupling with the fluorine atom.

-

-SO₂CH₃: The methyl protons are adjacent to the electron-withdrawing sulfonyl group and will appear as a sharp singlet in the downfield region for methyl groups.

Visualizing the Predicted ¹H NMR Splitting:

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for 1-fluoro-3-(methylsulfonyl)benzene. By leveraging established spectroscopic principles and comparative data from its para-isomer, we have constructed a comprehensive spectral profile encompassing IR, ¹H NMR, ¹³C NMR, and mass spectrometry. These predictions offer a robust framework for the identification and characterization of this compound in a research or drug development setting. The detailed interpretations of the predicted spectra highlight the structural information that can be gleaned from each technique, providing a valuable resource for scientists working with this and related molecules.

References

-

PubChem. 1-Fluoro-4-(methylsulfonyl)benzene. National Center for Biotechnology Information. [Link]

-

NIST. Benzene, 1-fluoro-4-(methylsulfonyl)-. In: NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Royal Society of Chemistry. (2015). Supporting Information for Catalyst-free radical fluorination of sulfonyl hydrazides in water. [Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-Fluoro-3-(methylsulfonyl)benzene

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-fluoro-3-(methylsulfonyl)benzene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document will delve into the theoretical prediction, experimental protocol, and detailed interpretation of the spectrum, grounded in fundamental principles and advanced analytical techniques.

Introduction

1-Fluoro-3-(methylsulfonyl)benzene is a disubstituted aromatic compound featuring two electronically distinct functional groups: a fluorine atom, which is an electron-withdrawing group via induction but an electron-donating group through resonance, and a methylsulfonyl group, which is a strong electron-withdrawing group. The interplay of these substituents creates a unique electronic environment on the benzene ring, which is reflected in the chemical shifts and coupling patterns of its ¹H NMR spectrum. A thorough understanding of this spectrum is crucial for confirming the compound's identity and purity, as well as for providing insights into its electronic structure.

Theoretical Framework and Spectral Prediction

A robust analysis of an NMR spectrum begins with a prediction of the expected chemical shifts and coupling constants. This predictive framework is built upon the principles of chemical shielding, spin-spin coupling, and the electronic effects of the substituents.

Molecular Structure and Proton Environments

The structure of 1-fluoro-3-(methylsulfonyl)benzene presents four distinct proton environments on the aromatic ring, labeled H-2, H-4, H-5, and H-6, in addition to the three equivalent protons of the methyl group.

Caption: Molecular structure of 1-fluoro-3-(methylsulfonyl)benzene.

Predicted Chemical Shifts (δ)

The chemical shifts of the aromatic protons are influenced by the electron-donating and electron-withdrawing nature of the substituents.[1]

-

Methyl Protons (-SO₂CH₃): These protons are in a non-aromatic environment and are expected to appear as a singlet in the aliphatic region, typically around 3.0-3.3 ppm. The strong electron-withdrawing effect of the sulfonyl group shifts them downfield compared to a standard methyl group.

-

Aromatic Protons (H-2, H-4, H-5, H-6): These protons will resonate in the aromatic region (7.0-8.5 ppm).

-

H-2: Positioned ortho to both the fluorine and methylsulfonyl groups, this proton is expected to be the most deshielded due to the combined electron-withdrawing inductive effects.

-

H-6: Ortho to the fluorine and para to the methylsulfonyl group, this proton will also be significantly deshielded.

-

H-4: Para to the fluorine and ortho to the methylsulfonyl group, this proton will experience strong deshielding from the sulfonyl group.

-

H-5: Meta to both substituents, this proton is expected to be the least deshielded of the aromatic protons.

-

Several computational tools and empirical databases can provide more precise predictions.[2][3][4] For instance, prediction servers can estimate chemical shifts with a mean absolute error of 0.2-0.3 ppm.[2]

Spin-Spin Coupling (J-values)

The splitting patterns of the aromatic protons are governed by through-bond scalar couplings (J-couplings) with neighboring protons and the fluorine atom.

-

Proton-Proton (H-H) Coupling:

-

Proton-Fluorine (H-F) Coupling:

-

Fluorine (¹⁹F) has a nuclear spin of I = 1/2, leading to coupling with nearby protons.[5]

-

Ortho coupling (³JHF) is typically in the range of 6-10 Hz.

-

Meta coupling (⁴JHF) is generally smaller, around 4-8 Hz.

-

Para coupling (⁵JHF) is the smallest, usually 1-3 Hz.

-

Long-range H-F couplings (more than three bonds) can also be observed and are conformationally dependent.[6][7][8][9][10] These can occur through-bond or through-space.[11][12][13][14]

-

Based on these principles, the expected splitting patterns are:

-

H-2: A doublet of doublets of doublets (ddd) due to coupling with H-6 (⁴JHH), H-4 (⁴JHH), and the fluorine at C1 (³JHF).

-

H-4: A triplet of doublets (td) or a complex multiplet due to coupling with H-5 (³JHH), H-2 (⁴JHH), and the fluorine at C1 (⁵JHF).

-

H-5: A triplet of doublets (td) or a complex multiplet due to coupling with H-4 (³JHH), H-6 (³JHH), and the fluorine at C1 (⁴JHF).

-

H-6: A doublet of doublets of doublets (ddd) due to coupling with H-5 (³JHH), H-2 (⁴JHH), and the fluorine at C1 (³JHF).

Experimental Protocol

A meticulously executed experimental protocol is fundamental to acquiring a high-quality NMR spectrum. This section outlines the necessary steps for sample preparation, data acquisition, and processing.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[15][16][17]

-

Analyte Purity: Ensure the 1-fluoro-3-(methylsulfonyl)benzene sample is of high purity to avoid spectral artifacts from impurities.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For more polar compounds, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.[15][18]

-

Concentration: For a standard ¹H NMR spectrum on a 400-600 MHz spectrometer, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[15][17][18][19]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.[16]

-

Filtration: If any particulate matter is present, filter the solution into a clean, high-quality 5 mm NMR tube to prevent magnetic field distortions.[17][19]

-

Degassing: For sensitive samples or for specific experiments like NOE studies, degassing the sample by the freeze-pump-thaw method can remove dissolved paramagnetic oxygen, which can cause line broadening.[17]

Caption: Workflow for NMR sample preparation.

Data Acquisition

The acquisition parameters must be carefully chosen to ensure optimal spectral quality.[20][21][22]

-

Spectrometer Setup: The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve narrow and symmetrical peak shapes.

-

Acquisition Parameters:

-

Spectral Width (SW): Set to encompass all expected proton signals, typically from -2 to 12 ppm for organic molecules.

-

Acquisition Time (AT): The duration for which the FID is recorded. A longer acquisition time (typically 2-4 seconds) results in better resolution.[20][21]

-

Pulse Width: Calibrated to a 90° pulse for maximum signal intensity in a single scan.[21]

-

Relaxation Delay (D1): A delay between scans to allow for T₁ relaxation. A delay of 1-5 seconds is common.

-

Number of Scans (NS): The number of FIDs averaged to improve the signal-to-noise ratio. Typically ranges from 8 to 64 for a moderately concentrated sample.

-

Data Processing

The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum through a series of processing steps.[23][24][25][26]

-

Apodization (Window Function): The FID is multiplied by a window function (e.g., exponential) to improve the signal-to-noise ratio at the expense of a slight loss in resolution.

-

Fourier Transform (FT): The apodized FID is converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.

-

Integration: The area under each peak is integrated to determine the relative number of protons it represents.

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visualizer loader [nmrdb.org]

- 4. PROSPRE [prospre.ca]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09987A [pubs.rsc.org]

- 10. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Through space JFH spin–spin coupling constant transmission pathways in 2-(trifluoromethyl)thiophenol: formation of unusual stabilizing bifurcated CF⋯HS and CF⋯SH interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. organomation.com [organomation.com]

- 17. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 18. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 23. scribd.com [scribd.com]

- 24. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

- 26. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

13C NMR chemical shifts of 1-Fluoro-3-(methylsulfonyl)benzene

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 1-Fluoro-3-(methylsulfonyl)benzene

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands out for its ability to provide a detailed map of the carbon skeleton of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 1-Fluoro-3-(methylsulfonyl)benzene, a compound of interest due to the presence of two electronically distinct and influential substituents on an aromatic ring.

This document is designed for researchers, scientists, and professionals in drug development who require a granular understanding of how to predict, acquire, and interpret the 13C NMR spectrum of complex substituted aromatic systems. We will delve into the theoretical underpinnings of substituent effects, present a robust prediction of the chemical shifts, outline a definitive experimental protocol for spectral acquisition, and discuss advanced techniques for unambiguous signal assignment.

Theoretical Framework: The Influence of Substituents on Aromatic 13C Chemical Shifts

The chemical shift of a carbon nucleus in a benzene ring is exquisitely sensitive to its electronic environment. The introduction of substituents disrupts the electron density distribution of the aromatic system through a combination of inductive and resonance (mesomeric) effects, leading to predictable changes in the 13C chemical shifts relative to benzene (δ ≈ 128.5 ppm).

-

The Fluorine Substituent (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) that deshields nearby carbons. However, it also possesses lone pairs of electrons that can be donated into the aromatic π-system, a resonance effect (+M) that shields the ortho and para positions. The interplay of these opposing effects results in a significant deshielding at the ipso-carbon (the carbon directly attached to the substituent) and a shielding effect at the para-carbon, with a smaller shielding effect at the ortho-carbon.[1]

-

The Methylsulfonyl Substituent (-SO2CH3): The methylsulfonyl group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M).[2] The sulfur atom, in a high oxidation state, and the two oxygen atoms pull electron density out of the ring. This leads to a general deshielding of all ring carbons, with the most pronounced effects at the ipso and para positions.

When multiple substituents are present, their effects are approximately additive.[3] This principle allows for a reliable prediction of the chemical shifts in disubstituted benzenes like 1-Fluoro-3-(methylsulfonyl)benzene by summing the known substituent chemical shifts (SCS) for each group relative to its position on the ring.[4]

Predicted 13C NMR Chemical Shifts and Signal Assignment

Table 1: Predicted 13C NMR Chemical Shifts for 1-Fluoro-3-(methylsulfonyl)benzene

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment & Expected C-F Coupling |

| C1 | ~162.5 | Strong deshielding due to direct attachment to electronegative fluorine (ipso-effect). Expected to be a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 245-255 Hz).[5] |

| C2 | ~117.0 | Shielded by the +M effect of the ortho-fluorine and deshielded by the ortho-methylsulfonyl group. Expected to be a doublet with a two-bond C-F coupling (²JCF ≈ 20-25 Hz). |

| C3 | ~142.0 | Strong deshielding due to direct attachment to the electron-withdrawing sulfonyl group (ipso-effect). Expected to be a doublet with a small four-bond C-F coupling (⁴JCF ≈ 3-4 Hz). |

| C4 | ~126.0 | Deshielded by the ortho-methylsulfonyl group and the meta-fluorine. |

| C5 | ~131.5 | Deshielding influenced by the para-methylsulfonyl group. Expected to be a doublet with a small four-bond C-F coupling (⁴JCF ≈ 1-3 Hz). |

| C6 | ~112.5 | Strong shielding from the +M effect of the para-fluorine. Expected to be a doublet with a three-bond C-F coupling (³JCF ≈ 7-9 Hz). |

| -SO₂CH₃ | ~44.5 | Typical chemical shift for a methyl group attached to a sulfonyl function. |

Note: Predicted values are estimates. Actual experimental values may vary slightly depending on solvent and concentration.[6][7]

Advanced 2D NMR Techniques for Definitive Assignment

While the prediction in Table 1 is robust, unambiguous confirmation requires two-dimensional NMR experiments. These techniques correlate signals from different nuclei, providing an unbreakable chain of logic for structural assignment.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is the gold standard for identifying which proton is attached to which carbon.[8] It would create correlation peaks between the proton signals and the signals of the carbons they are directly bonded to (C2-H2, C4-H4, C5-H5, C6-H6, and the -SO₂CH₃ protons to its carbon). This definitively assigns the protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two or three bonds.[8] It is indispensable for assigning quaternary (non-protonated) carbons.

-

Assigning C1: Protons at H2 and H6 would show correlations to the C1 signal.

-

Assigning C3: Protons at H2, H4, and the methyl protons (-SO₂CH₃) would show correlations to the C3 signal.

-

The combination of these 2D NMR experiments provides a complete and validated assignment of every carbon in the molecule.

Experimental Protocol for 13C NMR Spectrum Acquisition

Achieving high-quality, reproducible 13C NMR data requires a standardized and well-documented experimental procedure.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of 1-Fluoro-3-(methylsulfonyl)benzene.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add 1-2 μL of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup and Data Acquisition (on a 400 MHz or higher spectrometer):

-

Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.

-

Tune and match the 13C probe to the correct frequency.

-

Set up a standard proton-decoupled 13C experiment with the following key parameters:

-

Pulse Program: zgpg30 (or equivalent) for quantitative measurements with a 30° pulse angle.

-

Spectral Width: ~240 ppm (centered around 120 ppm).

-

Acquisition Time (AQ): ~1.0-1.5 seconds.

-

Relaxation Delay (D1): 2-5 seconds (a longer delay is crucial for accurate integration of quaternary carbons).

-

Number of Scans (NS): 1024 to 4096, depending on sample concentration, to achieve adequate signal-to-noise.

-

-

-

Data Processing:

-

Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak (CDCl₃) to 77.16 ppm.[9]

-

Experimental Workflow Diagram

Caption: Workflow for 13C NMR analysis.

Conclusion

The 13C NMR spectrum of 1-Fluoro-3-(methylsulfonyl)benzene is a textbook example of the interplay between inductive and resonance effects in a disubstituted aromatic system. A thorough understanding of these principles allows for an accurate prediction of the chemical shifts for all seven unique carbon atoms. The characteristic large one-bond C-F coupling constant for C1 and smaller long-range couplings provide additional layers of structural confirmation. For absolute certainty in assignment, particularly for the quaternary carbons, the application of 2D NMR techniques such as HSQC and HMBC is strongly recommended. The detailed experimental protocol provided herein ensures the acquisition of high-fidelity data, which is the bedrock of confident structural characterization in any research and development setting.

References

-

Miyamoto, K., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. Available at: [Link]

-

Page, T. F. (1967). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533. Available at: [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731-736. Available at: [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. Available at: [Link]

-

Tomasz, J., & Adam, S. (1999). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(3), 164-177. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]

-

Weigert, F. J., & Roberts, J. D. (1971). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society, 93(10), 2361-2366. Available at: [Link]

-

Malfara, M., Jansen, A., & Tierney, J. (2020). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines: A History and a Retrospective View of the Data. ChemRxiv. Available at: [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]

Sources

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]

- 4. NMR chemical shift prediction of benzenes [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 9. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Introduction: The Analytical Imperative for Advanced Pharmaceutical Intermediates

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 1-Fluoro-3-(methylsulfonyl)benzene

In the landscape of modern drug discovery and agrochemical development, the precise structural characterization of synthetic intermediates is paramount. 1-Fluoro-3-(methylsulfonyl)benzene (CAS 657-46-5) serves as a critical building block, valued for the unique electronic and steric properties conferred by its fluorinated aromatic ring and electron-withdrawing methylsulfonyl group.[1] These features are instrumental in tuning the reactivity and biological activity of target molecules, making it a valuable precursor in the synthesis of compounds like selective serotonin reuptake inhibitors (SSRIs).[1]

Given its role, verifying the identity, purity, and structural integrity of this intermediate is a non-negotiable step in any synthetic workflow. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. It provides a unique molecular "fingerprint," offering definitive confirmation of functional groups and overall molecular architecture.[2][3] This guide provides a comprehensive examination of the theoretical principles, experimental protocols, and spectral interpretation for the FTIR analysis of 1-Fluoro-3-(methylsulfonyl)benzene, designed for researchers and scientists who demand both technical rigor and practical insight.

Part 1: Theoretical Foundation of the Vibrational Spectrum

The infrared spectrum of a molecule arises from the absorption of IR radiation at frequencies that match the molecule's natural vibrational modes.[2] The specific frequencies of these vibrations are dictated by the masses of the bonded atoms, the bond strengths, and the overall molecular geometry. To predict the IR spectrum of 1-Fluoro-3-(methylsulfonyl)benzene, we must deconstruct the molecule into its primary functional components and analyze their expected vibrational contributions.

Caption: Molecular structure of 1-Fluoro-3-(methylsulfonyl)benzene.

The Substituted Aromatic Ring

The benzene ring provides several characteristic absorption bands:

-

Aromatic C-H Stretching: The stretching of C-H bonds on the sp² hybridized carbons of the benzene ring consistently appears at wavenumbers just above 3000 cm⁻¹. Expect to see one or more sharp, medium-to-weak intensity bands in the 3100-3000 cm⁻¹ region.[4][5][6] This is a key diagnostic feature distinguishing aromatic and vinylic C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.[7][8]

-

C=C In-Ring Stretching: The conjugated π-system of the benzene ring gives rise to a series of stretching vibrations. These typically manifest as two or more sharp bands of variable intensity in the 1620-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4][5][9]

-

C-H Out-of-Plane (OOP) Bending: The C-H bonds can also bend out of the plane of the aromatic ring. These strong absorptions, found in the 900-675 cm⁻¹ range, are highly diagnostic of the ring's substitution pattern.[4][6] For a 1,3- (or meta-) disubstituted ring like the one in our analyte, strong bands are expected in this region.

The Methylsulfonyl Group (-SO₂CH₃)

This powerful electron-withdrawing group is a composite of a sulfonyl (SO₂) and a methyl (CH₃) moiety, each providing distinct and strong spectral signatures.

-

Asymmetric and Symmetric S=O Stretching: The sulfonyl group is one of the most easily identifiable functional groups in IR spectroscopy due to its two intense stretching vibrations.[10] The asymmetric stretch (νas) is typically found at a higher frequency and is very strong, appearing in the 1350-1300 cm⁻¹ range.[11][12] The symmetric stretch (νs) is also strong and appears at a lower frequency, generally between 1175-1120 cm⁻¹ .[11][13] The exact positions are sensitive to the electronegativity of the attached groups.[10]

-

Aliphatic C-H Stretching: The methyl group attached to the sulfur atom will exhibit C-H stretching vibrations. These absorptions are expected as sharp, medium-intensity bands in the 3000-2850 cm⁻¹ region, clearly distinct from the aromatic C-H stretches.[5][8]

The Carbon-Fluorine Bond (C-F)

The C-F bond provides a strong signature, but its interpretation requires careful consideration due to its location in a complex spectral region.

-

C-F Stretching: The C-F stretching vibration gives rise to a strong to very strong absorption band. However, its position can vary significantly, typically falling within the broad 1400-1000 cm⁻¹ range.[12][14] This area of the spectrum, known as the fingerprint region, is often crowded with C-C stretching and C-H bending vibrations, which can lead to overlapping peaks and complex patterns.[3][15] Despite this, the high intensity of the C-F stretch often allows it to be identified.

Summary of Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium, Sharp |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Medium, Sharp |

| C=C In-Ring Stretch | Benzene Ring | 1620 - 1400 | Medium to Weak, Sharp |

| Asymmetric S=O Stretch | Sulfonyl (-SO₂) | 1350 - 1300 | Strong, Sharp |

| Symmetric S=O Stretch | Sulfonyl (-SO₂) | 1175 - 1120 | Strong, Sharp |

| C-F Stretch | Fluoroaromatic | 1400 - 1000 | Strong to Very Strong |

| C-H Out-of-Plane Bend | Substituted Benzene | 900 - 675 | Strong, Sharp |